Cas no 1805243-62-2 (Methyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-acetate)

メチル4-ブロモ-2-(ジフルオロメチル)-5-メチルピリジン-3-アセテートは、高度に機能化されたピリジン誘導体であり、医薬品中間体や農薬合成において重要な役割を果たします。本化合物の特徴は、4位のブロモ基と2位のジフルオロメチル基が求電子置換反応やカップリング反応に適した活性部位を形成することです。特に、フッ素原子の導入により代謝安定性が向上し、生物学的活性の最適化が可能となります。3位のアセテート基はさらに修飾可能な官能基として有用です。これらの特性から、創薬化学分野での精密分子設計において価値のある合成ブロックとして活用されています。

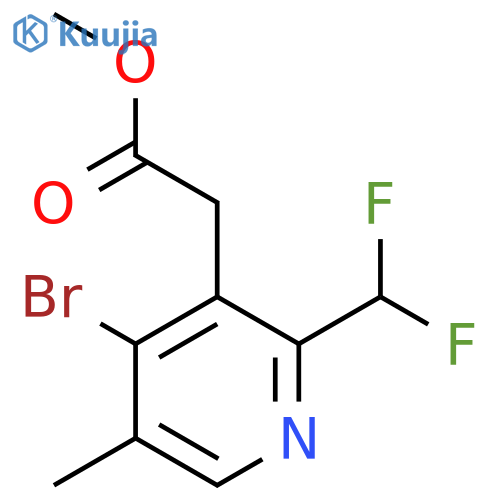

1805243-62-2 structure

商品名:Methyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-acetate

CAS番号:1805243-62-2

MF:C10H10BrF2NO2

メガワット:294.092709064484

CID:4862131

Methyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-acetate 化学的及び物理的性質

名前と識別子

-

- Methyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-acetate

-

- インチ: 1S/C10H10BrF2NO2/c1-5-4-14-9(10(12)13)6(8(5)11)3-7(15)16-2/h4,10H,3H2,1-2H3

- InChIKey: WJWCDVUSBZOKBU-UHFFFAOYSA-N

- ほほえんだ: BrC1C(C)=CN=C(C(F)F)C=1CC(=O)OC

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 253

- トポロジー分子極性表面積: 39.2

- 疎水性パラメータ計算基準値(XlogP): 2.4

Methyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A029058895-1g |

Methyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-acetate |

1805243-62-2 | 97% | 1g |

$1,475.10 | 2022-04-01 |

Methyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-acetate 関連文献

-

1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

1805243-62-2 (Methyl 4-bromo-2-(difluoromethyl)-5-methylpyridine-3-acetate) 関連製品

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 727689-84-1(2-(benzylsulfanyl)-4-ethyl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carbonitrile)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1315055-16-3((2R)-4-(3-fluorophenyl)butan-2-amine)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量